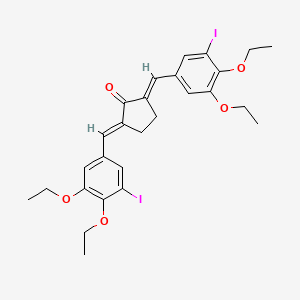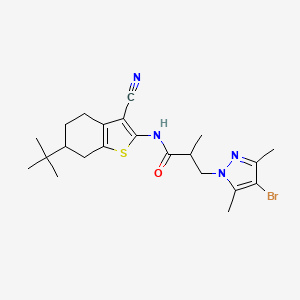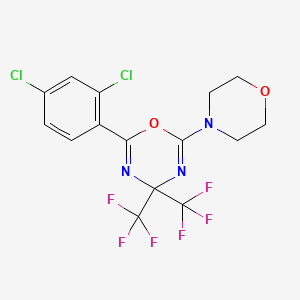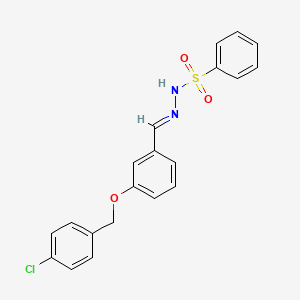![molecular formula C15H14F6N4O2S B10898715 5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898715.png)
5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, a triazole ring, and a hydrosulfide group
Méthodes De Préparation
The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the difluoromethyl and tetrafluoropropoxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethyl and tetrafluoropropoxy groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor. The pathways involved in its action include the inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives and fluorinated organic molecules. Compared to these compounds, 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its difluoromethyl and tetrafluoropropoxy groups, which confer enhanced stability and reactivity. Other similar compounds include:
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Fluorinated organic compounds: Widely used in pharmaceuticals and agrochemicals for their enhanced bioavailability and metabolic stability.
Propriétés
Formule moléculaire |
C15H14F6N4O2S |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14F6N4O2S/c1-26-10-3-2-8(4-9(10)6-27-7-15(20,21)13(18)19)5-22-25-12(11(16)17)23-24-14(25)28/h2-5,11,13H,6-7H2,1H3,(H,24,28)/b22-5+ |
Clé InChI |
IRHZSCJSNMKRCP-RREIPUBJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COCC(C(F)F)(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10898632.png)

![N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10898642.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B10898662.png)
![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10898663.png)
![1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B10898668.png)
![11,13-dimethyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898671.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide](/img/structure/B10898684.png)


![3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B10898697.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10898718.png)
